3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
The compound 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS: 895646-91-0, Molecular Weight: 463.94 g/mol) is a triazoloquinazoline derivative featuring a 4-chlorophenyl sulfonyl group and a 3-methylphenylamine substituent . Its structure comprises a fused triazoloquinazoline core, a sulfonyl linkage at position 3, and an aryl amine at position 3. The compound is characterized by high purity (98%) and is primarily utilized in laboratory research for exploring structure-activity relationships in medicinal chemistry .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O2S/c1-14-5-4-6-16(13-14)24-20-18-7-2-3-8-19(18)28-21(25-20)22(26-27-28)31(29,30)17-11-9-15(23)10-12-17/h2-13H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUQLPBNALMUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Chlorophenyl Group: This step involves the coupling of the chlorophenyl group to the triazoloquinazoline core, typically through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylphenyl group can yield benzoic acid derivatives, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazoloquinazoline Derivatives
Table 1: Key Structural Analogs and Their Substituents
Key Observations :
- In contrast, phenyl () or dimethylphenyl () sulfonyl groups may alter solubility and steric interactions. Substitutions like 3,4-dimethylphenyl () introduce steric bulk, which could reduce membrane permeability but improve target specificity .
- Amine Substituent Effects: The 3-methylphenyl group in the target compound balances lipophilicity and steric demands. Comparatively, 4-isopropylphenyl () increases hydrophobicity, while 4-methoxyphenyl () enhances electron density, favoring π-π stacking .
Triazolopyrimidine Derivatives
Table 2: Triazolopyrimidine Analogs with Chlorophenyl Motifs
Key Observations :
- Yields vary significantly (11–56%), with dimethylaminomethyl substituents (e.g., 94) showing higher synthetic efficiency compared to aminomethyl derivatives (95) .
Implications of Structural Differences
- Physicochemical Properties: The 4-chlorophenyl sulfonyl group in the target compound likely enhances metabolic stability compared to non-halogenated analogs. However, bulkier substituents (e.g., 4-isopropylphenyl in ) may reduce solubility .
Biological Activity
The compound 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine , with the CAS number 896897-85-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 353.82 g/mol. The structure includes a triazole ring fused to a quinazoline moiety, which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.82 g/mol |
| CAS Number | 896897-85-1 |
| Boiling Point | Not available |
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to This compound . Research indicates that compounds with similar structures may inhibit specific cancer cell lines through various mechanisms:
- Inhibition of Tumor Growth : Compounds in the quinazoline family have shown efficacy in inhibiting tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
- Mechanism of Action : The compound may act as an inhibitor of thioredoxin reductase (TrxR), an enzyme implicated in cancer progression and resistance to chemotherapy .
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented. For instance, triazole derivatives have demonstrated activity against a range of pathogens:
- In vitro Studies : Compounds similar to this triazoloquinazoline have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans through disk diffusion methods .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its efficacy:
- Chlorophenyl and Methyl Substituents : The presence of chlorophenyl and methyl groups enhances the lipophilicity and bioavailability of the compound, potentially increasing its therapeutic index.
Study 1: Antitumor Activity Assessment
In a recent study involving various synthesized triazole derivatives, one compound exhibited significant cytotoxicity against several cancer cell lines including Mia PaCa-2 and PANC-1. The study established a correlation between structural modifications and enhanced biological activity .
Study 2: Antimicrobial Efficacy Evaluation
Another investigation focused on the antimicrobial effects of triazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications resulted in improved Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
